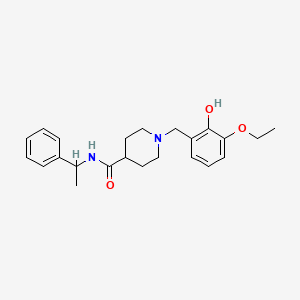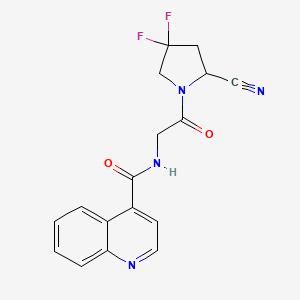![molecular formula C17H13NO B12460727 4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol](/img/structure/B12460727.png)
4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized by the condensation of naphthaldehyde and 4-aminophenol, resulting in a structure that combines the aromatic naphthalene ring with a phenolic group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL typically involves the following steps:
-
Condensation Reaction: : The primary method for synthesizing this compound is through a condensation reaction between naphthaldehyde and 4-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization.
-
Reaction Conditions: : The reaction is typically performed at elevated temperatures (around 70-80°C) to ensure complete condensation. The use of a catalyst, such as acetic acid, can enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
-
Oxidation: : The phenolic group in 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL has several applications in scientific research:
-
Medicinal Chemistry: : The compound has been studied for its potential antimicrobial and antidiabetic activities. It shows broad-spectrum activity against various bacterial strains and significant inhibition of enzymes like amylase and glucosidase .
-
Materials Science: : Due to its aromatic structure, the compound can be used in the synthesis of polymers and materials with specific electronic properties. It can also serve as a building block for more complex organic molecules.
-
Biological Studies: : The interaction of this compound with DNA has been investigated, revealing its potential as a DNA-binding agent. This property is useful in the development of new therapeutic agents and diagnostic tools .
作用機序
The mechanism of action of 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL involves its interaction with biological molecules:
-
Enzyme Inhibition: : The compound inhibits enzymes such as amylase and glucosidase by binding to their active sites, thereby preventing substrate access and subsequent catalysis .
-
DNA Binding: : The compound can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in the development of anticancer agents .
類似化合物との比較
Similar Compounds
- 4-[(4-(DIMETHYLAMINO)BENZYLIDENE)AMINO]PHENOL
- 4-[(3-NITROBENZYLIDENE)AMINO]PHENOL
- 4-[(THIOPHEN-2-YLMETHYLENE)AMINO]PHENOL
- 4-[(E)-3-PHENYLALLYLIDENE)AMINO]PHENOL
Uniqueness
4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties.
特性
分子式 |
C17H13NO |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
4-(naphthalen-1-ylmethylideneamino)phenol |
InChI |
InChI=1S/C17H13NO/c19-16-10-8-15(9-11-16)18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,19H |
InChIキー |
CZTLTCCMXCBZDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12460653.png)

![4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B12460678.png)
![4-{[6-(4-Methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B12460681.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B12460691.png)
![2-{4-[(4-{4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B12460695.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12460696.png)
![2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methylindol-3-YL)-N,N-dimethyl-2-oxoacetamide](/img/structure/B12460698.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide](/img/structure/B12460700.png)
![2-amino-4-(2,5-dimethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12460717.png)

